molecular formula C12H7NO2 B7891089 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one

Cat. No.: B7891089
M. Wt: 197.19 g/mol
InChI Key: CALLKFAYYAULSN-QBFSEMIESA-N
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Description

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one is a specialized organic compound that serves as a valuable synthetic intermediate and scaffold in multidisciplinary research. Its structure, featuring a fused acenaphthylene core and a hydroxyimino functional group, makes it a versatile building block for developing novel chemical entities. In medicinal chemistry, this and similar polycyclic structures are frequently investigated for their potential to interact with biological targets. Related naphthalene-based analogues are known to function as fluorophores in sensor development and to intercalate with DNA, forming the basis for exploring new antitumor and antimicrobial agents . The hydroxyimino group is a key reactive site, enabling its use in condensation reactions to create Schiff bases and other complex molecules with potential biological activity . Researchers utilize this compound in the synthesis of more complex heterocyclic systems, study its photophysical properties for material science applications, and explore its mechanism of action in various biochemical pathways. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2Z)-2-hydroxyiminoacenaphthylen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALLKFAYYAULSN-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)/C(=N/O)/C(=O)C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Procedure

The most widely documented method involves the condensation of 1,2-dihydroacenaphthylene-1-one (C₁₂H₈O) with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar protic solvent (e.g., ethanol or methanol). The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone group, followed by dehydration to form the oxime derivative.

Reaction Scheme :
1,2-Dihydroacenaphthylene-1-one+NH2OH2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one+H2O\text{1,2-Dihydroacenaphthylene-1-one} + \text{NH}_2\text{OH} \rightarrow \text{2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one} + \text{H}_2\text{O}

Experimental Conditions :

  • Solvent : Ethanol (90%), methanol, or water-ethanol mixtures.

  • Temperature : 60–80°C under reflux.

  • Molar Ratio : 1:1.2 (ketone:hydroxylamine hydrochloride).

  • Catalyst : Sodium acetate (AcONa) or pyridine to neutralize HCl.

  • Reaction Time : 4–6 hours.

  • Yield : 70–85%.

Purification :

  • Crude product is recrystallized from hot ethanol or chromatographed on silica gel (eluent: ethyl acetate/hexane).

  • Purity is confirmed via melting point (mp 198–200°C) and HPLC.

Mechanistic Insights

The reaction follows a two-step pathway:

  • Nucleophilic Attack : Hydroxylamine attacks the carbonyl carbon of 1,2-dihydroacenaphthylene-1-one, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water generates the oxime’s C=N bond. Steric hindrance from the fused acenaphthene ring favors the Z-isomer.

Key Factors Affecting Yield :

  • pH Control : Excess base (e.g., NaOH) accelerates dehydration but may cause side reactions.

  • Solvent Polarity : Protic solvents stabilize intermediates via hydrogen bonding.

  • Oxygen Exclusion : Prevents oxidation of hydroxylamine to nitrous oxide.

Alternative Synthetic Routes

Oxidative Methods

While less common, oxidation of 1,2-dihydroacenaphthylene-1-amine derivatives has been explored. For example, treatment with NaNO₂ in acidic media converts primary amines to oximes via diazotization and hydrolysis. However, this method suffers from low yields (30–45%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent studies report microwave irradiation (100–150°C, 20–30 min) as a green chemistry approach. This reduces reaction time by 80% while maintaining yields of 75–78%. The enhanced kinetics are attributed to rapid dielectric heating and improved mass transfer.

Comparative Analysis of Methods

Parameter Condensation Oxidative Microwave
Yield (%)70–8530–4575–78
Reaction Time (h)4–62–30.3–0.5
Solvent SystemEthanol/H₂OHCl/H₂OSolvent-free
ScalabilityHighModerateModerate
ByproductsMinimalSignificantMinimal

Challenges and Optimization

Isomer Control

The Z-isomer predominates (>95%) due to steric constraints from the acenaphthene backbone. Purification via column chromatography (silica gel, ethyl acetate) isolates the desired isomer.

Stability Issues

The oxime’s N–O bond is prone to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous environments at −20°C is recommended for long-term stability.

Scalability

Industrial-scale production faces challenges in solvent recovery and waste management. Continuous-flow reactors with in-line neutralization improve efficiency and reduce environmental impact.

Applications and Derivatives

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one serves as a precursor for:

  • Metal Chelators : Forms stable complexes with Cu²⁺ and Fe³⁺ for catalytic applications.

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antimicrobial agents.

  • Polymer Additives : Enhances UV stability in polyolefins .

Chemical Reactions Analysis

Hypervalent Iodine-Mediated Diaryliodonium Triflate Formation

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one reacts with aryl substrates under hypervalent iodine(III) conditions to form diaryliodonium triflates. Key findings include:

Reaction Partners Reagent Conditions Products Yield
Anisolep-TolIF₂Blue-LED, Ru photoredox catalystDiaryl triflate derivatives60–75%
Toluenep-TolIF₂Blue-LED, Ru photoredox catalystDiaryl triflate derivatives55–70%
Bromobenzenep-TolIF₂Blue-LED, Ru photoredox catalystNo reaction
  • Mechanistic Insights :

    • The reaction proceeds via a ligand exchange between p-TolIF₂ and the hydroxyimino group, forming an unstable iodine-sulfoximine complex.

    • Radical intermediates are implicated, as reactions fail under dark conditions or with TEMPO/BHT scavengers .

    • Regioselectivity is influenced by electronic effects, with electron-rich arenes (e.g., anisole) showing higher reactivity than electron-deficient systems .

TiF₃-Catalyzed gem-Difluorination

In the presence of TiF₃, this compound undergoes gem-difluorination with p-TolIF₂ to produce fluorinated derivatives:

Substrate Catalyst Reagent Products Yield
Benzaldehyde hydrazone derivativesTiF₃ (10 mol%)p-TolIF₂gem-Difluorides40–65%
  • Key Observations :

    • Without TiF₃, monofluorination dominates due to insufficient activation of p-TolIF₂ .

    • Diazonium intermediates are detected via ¹H NMR, supporting a stepwise mechanism involving β-H elimination and hydride transfer .

Radical-Mediated Cyclization Reactions

Under oxidative conditions, 2-(hydroxyimino)-1,2-dihydroacenaphthylen-1-one participates in cyclizations to form heterocyclic frameworks:

Reagents Conditions Products
DIB (diacetoxyiodobenzene)THF, 80°CCycloheptatriene-fused lactams
HF·PyPhotoredox conditionsImidazoloindole derivatives
  • Mechanism :

    • DIB oxidizes nitrogen centers, generating diazaoxyallylic cations that undergo intramolecular cyclization .

    • DFT calculations suggest a concerted pathway for alkene/alkyne insertion into N–I(III) intermediates .

Functional Group Compatibility and Limitations

  • Tolerance : Reactions accommodate electron-withdrawing groups (e.g., NO₂, CN) but show reduced yields with sterically hindered substrates.

  • Failure Cases : Bromobenzene and strongly deactivated aryl halides do not react under standard conditions due to poor electrophilicity .

Scientific Research Applications

Organic Synthesis

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules. Notable reactions include:

  • Condensation Reactions : It can participate in condensation reactions to form larger cyclic compounds.
  • Reduction Reactions : The hydroxyimino group can be reduced to produce amines, which are valuable in pharmaceuticals.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has significant implications:

  • Metal Complexes : Studies have shown that 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one can form complexes with metals such as copper and nickel. These complexes exhibit unique electrochemical properties that can be harnessed in catalysis and sensing applications .

Research indicates that the compound may possess biological activity, making it a candidate for drug development:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, warranting further exploration into its mechanism of action.

Case Studies

StudyObjectiveFindings
Study 1Investigate coordination propertiesConfirmed the formation of stable metal complexes with significant catalytic activity.
Study 2Explore synthetic applicationsDemonstrated the utility of hydroxyimino compounds in synthesizing diverse organic frameworks.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can affect cellular processes by modulating oxidative stress pathways.

Comparison with Similar Compounds

Key Differences :

  • Reactivity: The hydroxyimino group in the target compound likely enhances metal-binding capacity compared to the hydroxyl/ethanone derivatives .
  • Stability: Hydroxyimino-containing compounds (e.g., cefdinir impurities) exhibit stereochemical sensitivity (Z/E isomers), affecting biological activity .

Hydroxyimino-Containing Pharmaceuticals

Hydroxyimino groups are pivotal in antibiotics and synthetic intermediates:

  • Cefdinir Impurities: The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido moiety is critical for β-lactamase resistance. Impurities arise from isomerization or lactone ring opening .
  • HPTCHOPD Metal Complexes: Co(II) adopts square planar geometry, while Cu(II) forms bridged structures, demonstrating the hydroxyimino group’s versatility in coordination chemistry .

Ketone vs. Hydroxyimino Functionalization

  • 1-(5-Hydroxyacenaphthylen-4-yl)ethanone : The ethanone group limits chelation but may improve solubility due to polar ketone interactions.

Biological Activity

2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a hydroxyimino group attached to a dihydroacenaphthylene core, which is critical for its biological activity. The molecular formula is C11H9N2OC_{11}H_{9}N_{2}O, and its IUPAC name reflects its unique functional groups.

PropertyValue
Molecular FormulaC11H9N2OC_{11}H_{9}N_{2}O
Molecular Weight185.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Antimicrobial Activity

Research has indicated that 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells was linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the effects of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways.

The biological activity of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of topoisomerase II, preventing DNA unwinding necessary for replication.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress within cells, contributing to apoptosis in cancer cells.
  • Membrane Disruption: Its amphipathic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

Comparative Analysis with Related Compounds

To better understand the efficacy of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one, it is useful to compare it with structurally related compounds.

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-oneYesYesTopoisomerase II inhibition
BenzopsoralensModerateHighTopoisomerase II inhibition
Other Hydroxyimino CompoundsVariableLow to ModerateVaries by structure

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one?

Methodological Answer:
Derivatives can be synthesized via oxime formation or substituent modification on the acenaphthenone backbone. For example, (methoxyimino)acetate analogs (e.g., 490-M18, 490-M56) are synthesized by reacting acenaphthenone derivatives with hydroxylamine under controlled pH (4–6) and temperature (60–80°C). Subsequent functionalization (e.g., phenoxy-methyl substitutions) is achieved using alkylation or condensation reactions, monitored via TLC and validated by NMR .

Basic: Which analytical techniques are critical for confirming the structural integrity of hydroxyimino-containing compounds?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify tautomeric forms (e.g., keto-enol equilibria) and substituent positions.
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., O–H⋯N interactions with bond lengths ~2.7–3.0 Å) .
  • HPLC : Use C18 columns (e.g., 250 × 4.6 mm, 5 µm) with UV detection (λ = 254 nm) to assess purity and detect impurities (e.g., retention times: 1.51–1.64 min for related compounds) .

Advanced: How can researchers address discrepancies in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer:
Discrepancies arise from dynamic hydrogen-bonding networks (e.g., O–H⋯N vs. C–H⋯O). Refinement using SHELXL (via least-squares minimization) and analysis of graph-set motifs (e.g., 2(6) patterns in ) resolve these. For example, planar deviations (RMS = 0.121 Å) in the hydroxyimino-acenaphthenone skeleton indicate intramolecular strain affecting bonding .

Advanced: What strategies resolve isomeric impurities (e.g., Z/E isomers) in hydroxyimino derivatives?

Methodological Answer:

  • Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak IA column) with isocratic elution (acetonitrile/water, 70:30) to isolate isomers .
  • Crystallographic Differentiation : Assign configurations via anomalous dispersion in X-ray data (e.g., ’s Z/E-difluorophenyl derivatives).
  • Dynamic NMR : Monitor isomerization kinetics (e.g., coalescence temperatures) in DMSO-d6_6 .

Basic: What are key considerations for optimizing hydroxyimino group stability during synthesis?

Methodological Answer:

  • pH Control : Maintain acidic conditions (pH < 7) to prevent oxime hydrolysis.
  • Temperature : Avoid prolonged heating (>80°C) to minimize decomposition.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during alkylation steps, as seen in 490-M24 synthesis .

Advanced: How do multi-technique approaches enhance understanding of electronic configurations in hydroxyimino-acenaphthenone systems?

Methodological Answer:

  • XRD-DFT Synergy : Compare experimental bond lengths (e.g., C=N: 1.28 Å) with DFT-calculated values (B3LYP/6-311+G(d,p)) to assess resonance stabilization.
  • UV-Vis and TD-DFT : Correlate experimental λmax_{\text{max}} (~300 nm) with frontier molecular orbital (HOMO-LUMO) gaps to predict redox behavior .

Advanced: How can metabolic pathways of hydroxyimino derivatives be predicted preclinically?

Methodological Answer:

  • In Vitro Models : Use hepatic microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at acenaphthenone’s C3 position).
  • LC-MS/MS : Detect glutathione adducts (m/z +305) to assess reactive intermediate formation, as applied to structurally related (methoxyimino)acetates .

Basic: What safety protocols are essential for handling hydroxyimino-acenaphthenone derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential volatility (evidenced in structurally similar chloroacetates in ).
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure, as recommended for cyclohexanol derivatives in .

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